molecular formula C13H9BrO3 B14198425 8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-03-5

8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one

Cat. No.: B14198425
CAS No.: 922503-03-5
M. Wt: 293.11 g/mol
InChI Key: SKZIJLXBSUSODA-UHFFFAOYSA-N
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Description

8-Bromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one is a synthetic organic compound that belongs to the class of furobenzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 8th position, and two methyl groups at the 1st and 3rd positions of the furobenzopyran ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the furobenzopyran ring system. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

8-Bromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the furobenzopyran ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure but lack the bromine atom and have different substitution patterns.

    Chromones: Share the benzopyran ring system but differ in the position and type of substituents.

    Flavones: Similar ring system but with different functional groups and biological activities.

Uniqueness

8-Bromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one is unique due to the presence of the bromine atom and the specific arrangement of methyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

922503-03-5

Molecular Formula

C13H9BrO3

Molecular Weight

293.11 g/mol

IUPAC Name

8-bromo-1,3-dimethylfuro[3,4-c]chromen-4-one

InChI

InChI=1S/C13H9BrO3/c1-6-11-9-5-8(14)3-4-10(9)17-13(15)12(11)7(2)16-6/h3-5H,1-2H3

InChI Key

SKZIJLXBSUSODA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)Br)OC(=O)C2=C(O1)C

Origin of Product

United States

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